molecular formula C13H17N3O3S B2717655 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide CAS No. 2415568-65-7

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide

货号 B2717655
CAS 编号: 2415568-65-7
分子量: 295.36
InChI 键: RTLPMXLJCIVPDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

作用机制

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide specifically inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction of inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide has been shown to have a selective and potent inhibitory effect on JAK3, with minimal effects on other JAK family members. The drug is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours after oral administration. 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide has a half-life of approximately 8 hours and is metabolized primarily by the liver.

实验室实验的优点和局限性

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical trials. The drug has a high degree of selectivity and potency for JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling pathways. However, 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide has limitations in terms of its specificity, as it also inhibits other kinases at higher concentrations. In addition, the drug has potential off-target effects that need to be considered when interpreting experimental results.

未来方向

There are several potential future directions for the development of 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide and related JAK inhibitors. One area of interest is the use of JAK inhibitors in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve greater efficacy and reduce the risk of drug resistance. Another area of research is the identification of biomarkers that can predict response to JAK inhibitors, which could help to personalize treatment for patients with autoimmune diseases. Finally, there is ongoing research into the potential use of JAK inhibitors in other disease areas, such as cancer and inflammatory bowel disease.

合成方法

The synthesis of 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, which is converted into the final product through a series of chemical reactions. The synthesis has been optimized for high yield and purity, and is suitable for large-scale production.

科学研究应用

2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on autoimmune diseases. The drug has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, 2-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide has demonstrated significant improvements in symptoms and disease activity in patients with rheumatoid arthritis and psoriasis.

属性

IUPAC Name

2-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-8-6-11(16-12(14-8)9-2-3-9)13(17)15-10-4-5-20(18,19)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPMXLJCIVPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。